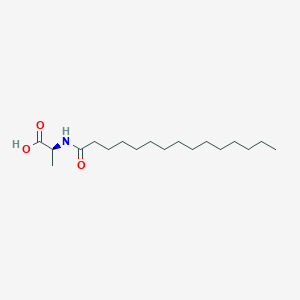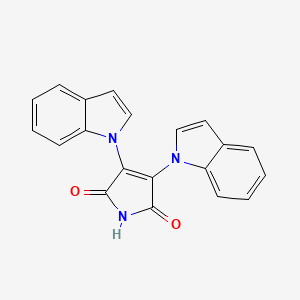![molecular formula C11H6N6S B14240615 3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile CAS No. 507268-43-1](/img/structure/B14240615.png)
3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile is a complex organic compound that features a thiazole ring and a tetrazole ring attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of a nitrile intermediate with dicyandiamide and sodium azide under microwave-assisted conditions . The reaction conditions often involve the use of molecular iodine and ammonia to facilitate the formation of the nitrile intermediate, which then undergoes [3+2] cycloaddition to form the desired tetrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
Propanamide derivatives: Various propanamide derivatives with similar thiazole and tetrazole structures.
Uniqueness
3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile is unique due to its specific combination of thiazole and tetrazole rings attached to a benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
507268-43-1 |
|---|---|
Formule moléculaire |
C11H6N6S |
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
3-[5-(1,3-thiazol-2-yl)tetrazol-2-yl]benzonitrile |
InChI |
InChI=1S/C11H6N6S/c12-7-8-2-1-3-9(6-8)17-15-10(14-16-17)11-13-4-5-18-11/h1-6H |
Clé InChI |
UUMQZMFEQAZTLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2N=C(N=N2)C3=NC=CS3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)




![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)


![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)



![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
